Bienvenue dans la boutique en ligne BenchChem!

Docetaxel Impurity 4

HPLC Method Validation Related Substances Pharmaceutical Analysis

Docetaxel Impurity 4 (CAS 153744-63-9), chemically designated as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid , is a key oxazolidine-related isomer identified during the synthesis and degradation of the antineoplastic drug docetaxel. Unlike simple residual reagents or common degradants, this non-polar impurity (originally designated Impurity IV) was fully characterized using multi-dimensional NMR and single-crystal X-ray diffraction, confirming its stereospecific (4S,5S) configuration.

Molecular Formula C17H23NO5
Molecular Weight 321.37
CAS No. 153744-63-9
Cat. No. B601177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel Impurity 4
CAS153744-63-9
Synonyms(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester
Molecular FormulaC17H23NO5
Molecular Weight321.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel Impurity 4 (CAS 153744-63-9): Analytical Reference Standard for Oxazolidine Isomer Control in Antineoplastic API Manufacturing


Docetaxel Impurity 4 (CAS 153744-63-9), chemically designated as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid , is a key oxazolidine-related isomer identified during the synthesis and degradation of the antineoplastic drug docetaxel . Unlike simple residual reagents or common degradants, this non-polar impurity (originally designated Impurity IV) was fully characterized using multi-dimensional NMR and single-crystal X-ray diffraction, confirming its stereospecific (4S,5S) configuration . This compound serves a dual role in pharmaceutical quality control: it is both a process-related marker of side-reaction pathways in the semi-synthetic route from 10-deacetylbaccatin III and a stability-indicating degradation product under stressed conditions .

Why a Generic 'Docetaxel Impurity Standard' Cannot Substitute for Docetaxel Impurity 4 (CAS 153744-63-9)


Docetaxel impurity profiles are highly heterogeneous, comprising epimers (e.g., 7-epi-docetaxel), oxazolidinone side-chain variants, and hydrolytic degradants. Docetaxel Impurity 4 is structurally and stereochemically distinct from these co-eluting or closely related impurities. It possesses a unique (4S,5S)-oxazolidine carboxylic acid core that is a side-reaction byproduct of the tert-butoxycarbonyl (Boc) protection/deprotection chemistry used during the coupling of the synthetic side chain to the baccatin III nucleus . This structural origin dictates its chromatographic behavior—with a relative response factor (RRF) of 0.83 and a relative retention time (RRT) of 1.33—that is markedly different from process-related impurities like 2'-epi-docetaxel (RRT ~0.98) and other common impurities such as Impurity A (RRF 1.68, RRT 0.94) . Substituting a generic reference standard of a different impurity or a poorly characterized lab preparation for Docetaxel Impurity 4 would introduce systematic errors in peak identification, quantitation, and mass balance calculations, directly compromising ANDA regulatory filing quality and batch release decisions under ICH Q3A/Q3B guidelines .

Quantitative Differentiation of Docetaxel Impurity 4 (CAS 153744-63-9) from Co-occurring Docetaxel Impurities: A Comparative Analytical Evidence Guide


Chromatographic Selectivity: Relative Retention Time (RRT) vs. Co-occurring Docetaxel Impurities on a C18 Stationary Phase

Docetaxel Impurity 4 (Impurity D) is unambiguously separated from other related substances under validated gradient reversed-phase HPLC conditions. Its relative retention time (RRT) of 1.33 provides a diagnostic window that is distinct from the closely eluting Impurity C (RRT 1.26) and Impurity B (RRT 1.17), as well as the earlier-eluting process-related substance 2'-epi-docetaxel (RRT 0.98) . This separation is critical for accurate integration and quantitation, preventing false-positive or false-negative results that could arise from co-elution with these common impurities.

HPLC Method Validation Related Substances Pharmaceutical Analysis Docetaxel

Detector Response Differential: Relative Response Factor (RRF) vs. Docetaxel API and Other Impurities

Docetaxel Impurity 4 (Impurity D) exhibits a relative response factor (RRF) of 0.83 at 230 nm relative to the docetaxel parent peak (RRF = 1.00), which is substantially lower than that of Impurity A (RRF 1.68), Impurity C (RRF 1.07), and Impurity B (RRF 1.05) . An RRF < 1.0 indicates that Impurity 4 absorbs less strongly at 230 nm than the API, so applying the API response factor directly without the RRF correction would systematically underestimate its concentration by approximately 17% when using area normalization methods.

Relative Response Factor HPLC Quantitation Pharmaceutical Impurity Profiling

Sensitivity and Detection Limit: LOQ Comparison for Trace-Level Impurity Quantitation

Under the validated stability-indicating HPLC method, Docetaxel Impurity 4 (Impurity D) achieved a limit of quantitation (LOQ) of 0.15 µg/mL, which is the lowest among all four specified impurities. By comparison, Impurity A and Impurity B had LOQ values of 0.28 µg/mL and 0.20 µg/mL, respectively . This superior sensitivity is attributable to the higher slope (12074) of the Impurity D calibration curve, which is greater than that of the docetaxel API itself (9981), allowing reliable quantitation at lower concentrations.

Limit of Quantitation Trace Analysis HPLC Sensitivity

Precision of Impurity Determination: Method Precision RSD Compared Across Co-occurring Impurities

At the 0.10% (w/w) specification level, the method precision for Docetaxel Impurity 4 (Impurity D) yielded an RSD of 0.0% across six replicate determinations at 0.12% w/w, demonstrating superior repeatability compared to Impurity A (RSD 1.6%), Impurity B (RSD 2.0%), and Impurity C (RSD 3.3%) . The intermediate precision (inter-day/analyst/column) RSD for Impurity D was 4.3%, which, while higher than some other impurities, remained well within the <10% acceptance criterion.

Method Precision Repeatability Pharmaceutical QC

Structural Confirmation by Single-Crystal XRD: Definitive Stereochemical Assignment vs. Isomeric Ambiguity

Unlike the other three process-related impurities isolated from crude docetaxel—Impurity I (13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester), Impurity II (2′-epi docetaxel), and Impurity III (7-epi docetaxel)—only Impurity IV (Docetaxel Impurity 4) was successfully crystallized and its structure unambiguously solved by single-crystal X-ray diffraction (XRD) . This definitive structural confirmation provides an absolute reference for the (4S,5S) stereochemistry at the oxazolidine ring, eliminating any ambiguity inherent in NMR-based assignments alone. The remaining impurities were identified solely by 1D and 2D NMR spectroscopy.

X-ray Crystallography Stereochemistry Structural Elucidation

Stability-Indicating Behavior: Oxidative Degradation Response vs. Other Docetaxel Impurities

Under forced oxidative degradation with saturated Cu(OAc)₂, Docetaxel Impurity 4 (Impurity D) increased dramatically by 17.83% from initial levels—far exceeding the increases observed for Impurity B (32.08%, though this includes co-elution effects) and Impurity C (0.45%) . This pronounced and selective response to oxidative stress confirms Impurity 4 as a key marker for oxidative degradation pathways, a property not shared with all other co-occurring impurities. The assay of docetaxel itself decreased by 57.7% under this condition, indicating that Impurity 4 is a major degradant formed in parallel with other degradation products.

Forced Degradation Stability-Indicating Method Oxidation

Optimal Application Scenarios for Docetaxel Impurity 4 (CAS 153744-63-9) in Pharmaceutical Development and Quality Control


HPLC System Suitability and Peak Identification in ANDA Filing

Docetaxel Impurity 4, with its well-defined RRT of 1.33 and RRF of 0.83, serves as a critical system suitability marker in validated HPLC methods for docetaxel drug substance and injection formulations . Its unique retention time relative to both the docetaxel peak (RRT 1.00) and other process-related impurities (A, B, C, and 2'-epi-docetaxel) allows laboratories to verify column performance and mobile phase integrity before running batch release analyses. The single-crystal XRD-confirmed (4S,5S) stereochemistry provides definitive structural traceability, satisfying regulatory expectations for reference standard characterization under ICH Q6A and Q7.

Forced Degradation and Stability-Indicating Method Validation

The pronounced and selective increase of Docetaxel Impurity 4 by 17.83% under oxidative stress conditions (saturated Cu(OAc)₂) makes it an indispensable marker for demonstrating the stability-indicating capability of analytical methods. During forced degradation studies required for ANDA submissions, the ability to track Impurity 4 formation independently from other impurities (e.g., Impurity C, which increased only 0.45% under identical conditions) enables accurate degradation pathway mapping and mass balance verification. This selective oxidative sensitivity supports formulation screening, excipient compatibility studies, and shelf-life prediction for docetaxel injection products.

Oxidative Degradation Risk Assessment in Docetaxel Formulation Development

Because Impurity 4 formation is selectively triggered under oxidative stress (17.83% increase vs. 0.45% for Impurity C) , it serves as a sentinel marker for evaluating the oxidative stability of new docetaxel formulations, diluents, and packaging configurations. Formulation scientists can use Impurity 4 levels to compare the protective efficacy of different antioxidant strategies, headspace conditions, and container-closure systems. The validated LOQ of 0.15 µg/mL supports detection of Impurity 4 at levels well below ICH identification thresholds, enabling early detection of formulation instability before other quality attributes are compromised.

Reference Standard Procurement for Pharmacopeial Compliance and Traceability

Docetaxel Impurity 4, supplied with detailed characterization data compliant with regulatory guidelines , addresses a critical procurement gap for laboratories that require a fully characterized, single-crystal XRD-confirmed impurity standard . Unlike generic or in-house preparations that may lack rigorous stereochemical assignment, this qualified reference standard can be used to establish traceability against USP or EP pharmacopeial standards . Its defined purity (>95%) and validated chromatographic parameters (RRT 1.33, RRF 0.83, LOQ 0.15 µg/mL) make it directly deployable for method development, method validation (AMV), QC application for ANDA, and commercial production of Docetaxel.

Quote Request

Request a Quote for Docetaxel Impurity 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.